molecular formula C9H19Cl2N B13579209 4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride

4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride

Cat. No.: B13579209
M. Wt: 212.16 g/mol
InChI Key: GRURFRAQARAJCC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride typically involves the reaction of 1-(propan-2-yl)piperidine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the continuous addition of reactants and catalysts, with real-time monitoring of reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile), and room temperature.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran), and low temperatures.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the piperidine ring with altered functional groups.

Scientific Research Applications

4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic implications for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-(propan-2-yl)piperidine hydrochloride
  • 1-(Chloromethyl)-4-(propan-2-yl)piperidine hydrochloride
  • 4-(Chloromethyl)-1-(methyl)piperidine hydrochloride

Uniqueness

4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is unique due to the specific positioning of the chloromethyl and isopropyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H19Cl2N

Molecular Weight

212.16 g/mol

IUPAC Name

4-(chloromethyl)-1-propan-2-ylpiperidine;hydrochloride

InChI

InChI=1S/C9H18ClN.ClH/c1-8(2)11-5-3-9(7-10)4-6-11;/h8-9H,3-7H2,1-2H3;1H

InChI Key

GRURFRAQARAJCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)CCl.Cl

Origin of Product

United States

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